molecular formula C20H15ClN4O2S B14988923 N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide

N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide

Cat. No.: B14988923
M. Wt: 410.9 g/mol
InChI Key: HWSJIYPTZJPCTF-UHFFFAOYSA-N
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Description

“N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide” is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a cyano group, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the cyano group: This step might involve the use of cyanogen bromide or similar reagents.

    Attachment of the chlorophenyl group: This could be done through a nucleophilic substitution reaction.

    Formation of the final product: The final step would involve the coupling of the intermediate compounds under specific conditions, such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrimidinone moieties.

    Reduction: Reduction reactions could target the cyano group or the carbonyl groups.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Nucleophiles like amines or thiols could be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide
  • N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]butanamide

Uniqueness

The uniqueness of “N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C20H15ClN4O2S/c1-12(18(26)23-16-10-6-5-9-15(16)21)28-20-24-17(13-7-3-2-4-8-13)14(11-22)19(27)25-20/h2-10,12H,1H3,(H,23,26)(H,24,25,27)

InChI Key

HWSJIYPTZJPCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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